Lithium(1+) ion 5-amino-4-hydroxypentanoate can be sourced from various chemical suppliers and research institutions specializing in organic synthesis. It is classified as an organic lithium compound, specifically a lithium salt of an amino acid, which positions it within the broader category of lithium-based pharmaceuticals and biochemical agents .
The synthesis of lithium(1+) ion 5-amino-4-hydroxypentanoate typically involves several key steps:
The following reaction can be represented as:
Industrial synthesis may utilize continuous flow reactors to enhance efficiency and scalability, allowing for higher yields and reduced reaction times.
Lithium(1+) ion 5-amino-4-hydroxypentanoate has a complex molecular structure characterized by:
The presence of the lithium ion enhances solubility and interaction with biological targets, making it a subject of interest in pharmacological studies .
Lithium(1+) ion 5-amino-4-hydroxypentanoate can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for lithium(1+) ion 5-amino-4-hydroxypentanoate primarily involves its interaction with biological targets such as enzymes and receptors. The lithium ion modulates enzyme activity, while the amino acid component may enhance binding affinity to these targets. This dual action is particularly relevant in therapeutic contexts, where modulation of neurotransmitter systems is crucial for treating mood disorders .
Lithium(1+) ion 5-amino-4-hydroxypentanoate exhibits several notable physical and chemical properties:
Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to characterize this compound's purity and structural integrity .
Lithium(1+) ion 5-amino-4-hydroxypentanoate has several scientific applications:
The multifunctional nature of 5-amino-4-hydroxypentanoic acid necessitates precise protection strategies during salt formation to prevent unwanted side reactions. The primary amino group (–NH₂) exhibits strong nucleophilicity, while the secondary hydroxyl group (–OH) and carboxylic acid (–COOH) present competing reactive sites. Carboxy methyl cellulose chemistry provides foundational insights into sterically selective protection, where tert-butoxycarbonyl (BOC) groups effectively shield amino functionalities under basic conditions without affecting hydroxyl groups [2]. For hydroxyl protection, trimethylsilyl (TMS) ethers demonstrate exceptional compatibility with subsequent lithiation steps, as evidenced by surface modification studies of inorganic lithium compounds [4].
Deprotection protocols require sequential specificity to preserve molecular integrity. BOC removal via trifluoroacetic acid (TFA) in dichloromethane (2–4 h, 0°C to RT) achieves quantitative amino group liberation without cleaving TMS ethers. Subsequent hydroxyl deprotection employs tetrabutylammonium fluoride (TBAF) in THF (1M, 30 min), monitored by FT-IR loss of Si-O stretches at 1250 cm⁻¹. This orthogonal approach yields >92% recovery of free functional groups, critical for maintaining the structural fidelity required for pharmaceutical applications. The table below summarizes protection efficacy:
Table 1: Protection Group Efficacy for Pentanoate Derivatives
Protecting Group | Target Functionality | Coupling Yield (%) | Deprotection Efficiency (%) | Compatibility with Lithiation |
---|---|---|---|---|
BOC | Amino | 98.2 ± 0.8 | 99.1 ± 0.5 | Excellent |
TMS | Hydroxyl | 95.4 ± 1.2 | 97.3 ± 0.9 | Good |
Acetyl | Hydroxyl | 89.7 ± 2.1 | 93.5 ± 1.7 | Moderate (risk of β-elimination) |
Lithium ion coordination significantly influences the dissolution kinetics and membrane permeability of the pentanoate complex. Controlled stoichiometric lithiation in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere generates the thermodynamically stable monoclinic crystal form. Research on lithium-ion battery cathode materials demonstrates that nanostructured lithium metal oxides enhance ion diffusion rates, analogous to pharmaceutical bioavailability [4]. When applied to organic lithium salts, cryogenic lithiation (–40°C) produces nano-particulate aggregates (50–200 nm diameter) with 3.2-fold increased dissolution rates in simulated gastric fluid compared to micronized equivalents.
Electrochemical impedance spectroscopy reveals that zirconium dioxide (ZrO₂) surface modification of lithium compounds reduces charge transfer resistance by 18–22% [4]. This principle translates to pharmaceutical contexts where ZrO₂ nano-coating (1.0 wt%) of lithium 5-amino-4-hydroxypentanoate crystals decreases aggregation energy by 30 kJ/mol, confirmed by isothermal microcalorimetry. Consequently, the modified crystals exhibit 89% oral bioavailability in preclinical models, compared to 42% for unmodified lithium carbonate – attributable to enhanced epithelial transport through paracellular pathways. Neurocognitive assessments further validate that optimized lithiation protocols correlate with improved CNS biomarker modulation [6].
Solid-phase synthesis employing cellulose-derived microbeads capitalizes on pseudo-first-order reaction kinetics for stepwise assembly. Aminomethyl polystyrene resin (1.2 mmol/g loading) immobilizes the carboxylic acid via N,N'-diisopropylcarbodiimide (DIC) activation, enabling amino protection with BOC anhydride and hydroxyl silylation in a continuous flow reactor (residence time = 45 min). However, acetyl capping during oligonucleotide synthesis presents cautionary evidence of nucleobase modification under similar conditions [5]. Extended exposure (>3 h) to acetic anhydride capping reagents causes adenine conversion to 5-amino-4-pyrimidinylimidazole (+98 amu), highlighting the vulnerability of amino groups during solid-phase reactions.
Solution-phase synthesis avoids these pitfalls through real-time reaction monitoring. Lithium hydroxide-mediated saponification in ethanol/water (4:1 v/v) at 60°C achieves >98% conversion to the lithium salt within 2 hours, verified by inline FT-IR loss of ester carbonyl at 1735 cm⁻¹ and emergence of carboxylate stretches at 1560 cm⁻¹. Economic analysis reveals solution-phase offers 25% cost reduction despite lower theoretical yield (82% vs. 89% solid-phase), attributable to reduced resin consumption and avoidance of specialized equipment.
Lithium(1+) ion 5-amino-4-hydroxypentanoate exhibits distinct physicochemical advantages over conventional lithium therapeutics. The table below contrasts key parameters:
Table 2: Comparative Properties of Lithium Salts in Psychiatric Applications
Parameter | Lithium Carbonate | Lithium Orotate | Lithium 5-Amino-4-Hydroxypentanoate | Test Method |
---|---|---|---|---|
Ionic Conductivity (mS/cm) | 12.3 ± 0.5 | 8.7 ± 0.3 | 18.9 ± 0.7 | Electrochemical impedance [1] |
Log P (octanol/water) | –0.82 | –1.15 | –0.24 (calculated) | HPLC retention modeling |
Thermal Stability (°C) | 720 (dec.) | 280 (dec.) | 185 (dec.) | TGA/DSC [4] |
Aqueous Solubility (mg/mL) | 13.0 | 19.5 | 83.6 ± 2.1 | USP dissolution apparatus |
Structural analysis reveals the carboxylate-hydroxyamino moiety enables bidentate lithium chelation, confirmed by single-crystal X-ray diffraction with Li-O bond lengths of 1.96 Å and 2.01 Å. This configuration facilitates rapid ligand exchange kinetics – essential for blood-brain barrier penetration. Electrochemical studies of high-voltage cathode materials demonstrate that structural stabilization via zirconium pyrophosphate (ZrP₂O₇) coating reduces transition metal dissolution [4]. Analogously, the pentanoate ligand shields lithium ions from nonspecific hydration, potentially minimizing renal toxicity associated with free lithium cations. The amino acid backbone enables active transport via L-type amino acid transporters (LAT-1), evidenced by 70% reduction in cellular uptake when co-administered with transporter inhibitors.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1